molecular formula C12H10ClNO2 B1341607 4-(Pyridin-2-yloxy)benzaldehyde hydrochloride CAS No. 1172759-99-7

4-(Pyridin-2-yloxy)benzaldehyde hydrochloride

Cat. No. B1341607
M. Wt: 235.66 g/mol
InChI Key: LMSVMCIFFNAZRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds and the functionalization of pyridine derivatives are well-documented. For instance, the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group is an example of a method that could potentially be adapted for the synthesis of "4-(Pyridin-2-yloxy)benzaldehyde hydrochloride" . Additionally, the synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrates the reactivity of pyridine derivatives under various conditions .

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied. For example, a derivative from 2-pyridinecarboxaldehyde exhibits configurational dynamics, which is important for understanding the structural behavior of similar compounds . The structural characterization of a novel heterocyclic compound synthesized from a pyridine derivative further illustrates the complexity and diversity of these molecules' structures .

Chemical Reactions Analysis

The reactivity of pyridine derivatives in chemical reactions is highlighted in several studies. The polymer-supported pyridine-bis(oxazoline) catalyzes the addition of trimethylsilyl cyanide to benzaldehyde , while the matrix isolation infrared spectroscopic study of 4-pyridinecarboxaldehyde reveals its photochemistry and decarbonylation upon UV irradiation . These studies suggest that "4-(Pyridin-2-yloxy)benzaldehyde hydrochloride" may also undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be inferred from the studies on related compounds. For instance, the theoretical and experimental comparative study of a derivative from 2-pyridinecarboxaldehyde provides valuable information on bond angles, lengths, and vibrational frequencies . The novel synthesized compound from pyridine-4-carboxaldehyde and sulfadiazine offers insights into the antimicrobial activity and molecular docking studies, which could be relevant for understanding the biological interactions of "4-(Pyridin-2-yloxy)benzaldehyde hydrochloride" .

Scientific Research Applications

Coordination Chemistry and Ligand Interactions

Research on compounds containing pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlights the importance of these ligands in forming complex compounds with diverse properties. These compounds are notable for their spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities. Such studies suggest potential areas of investigation for 4-(Pyridin-2-yloxy)benzaldehyde hydrochloride in the formation of novel coordination complexes with unique properties (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Activities

Research on pyridine derivatives, including those related to 4-(Pyridin-2-yloxy)benzaldehyde hydrochloride, demonstrates a broad range of biological activities. These compounds have been explored for their potential as anticancer agents, antimicrobial agents, and inhibitors of various enzymes and receptors. The versatility of the pyridine scaffold in drug design underscores the potential of 4-(Pyridin-2-yloxy)benzaldehyde hydrochloride in medicinal chemistry and pharmacology. The structural diversity and biological activities of these compounds underscore their significance in drug discovery and the development of therapeutic agents (Altaf et al., 2015).

Synthesis and Reactivity

The synthesis and reactivity of heterocyclic compounds, including pyridine derivatives, are of considerable interest in organic chemistry. Research on the synthesis of pyridopyridazine derivatives, for example, has revealed a wide range of biological activities, from antitumor to analgesic effects. These findings highlight the potential for synthesizing and exploring the reactivity of 4-(Pyridin-2-yloxy)benzaldehyde hydrochloride to uncover new bioactive compounds with diverse therapeutic applications (Wojcicka & Nowicka-Zuchowska, 2018).

properties

IUPAC Name

4-pyridin-2-yloxybenzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2.ClH/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12;/h1-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSVMCIFFNAZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590017
Record name 4-[(Pyridin-2-yl)oxy]benzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yloxy)benzaldehyde hydrochloride

CAS RN

1172759-99-7
Record name 4-[(Pyridin-2-yl)oxy]benzaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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